molecular formula C18H21N3O2S B5873950 N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Cat. No.: B5873950
M. Wt: 343.4 g/mol
InChI Key: HRZTWLVWEVOBPE-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused to a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazo[1,2-a]pyridine ring or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or iodine (I₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both the imidazo[1,2-a]pyridine and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-10-8-15(9-11-16)17-13-20-12-6-7-14(3)18(20)19-17/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZTWLVWEVOBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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